molecular formula C11H12O3S B15440313 Cyclopentanone, 2-(phenylsulfonyl)- CAS No. 74532-80-2

Cyclopentanone, 2-(phenylsulfonyl)-

Cat. No.: B15440313
CAS No.: 74532-80-2
M. Wt: 224.28 g/mol
InChI Key: SWYHCAMDCHVDCQ-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-(phenylsulfonyl)- (CAS: 74532-80-2) is a cyclopentanone derivative featuring a phenylsulfonyl group at the 2-position. Its molecular formula is C₁₁H₁₂O₃S, with a molar mass of 224.28 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties.

Properties

CAS No.

74532-80-2

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(benzenesulfonyl)cyclopentan-1-one

InChI

InChI=1S/C11H12O3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

SWYHCAMDCHVDCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Cyclopentanone, 2-(phenylseleno)- (CAS: 50984-17-3)

  • Molecular Formula : C₁₁H₁₂OSe
  • Key Differences: The phenylseleno (-SePh) group replaces the sulfonyl group. Selenium’s larger atomic radius and lower electronegativity compared to sulfur may enhance radical scavenging activity but reduce stability under oxidative conditions .

Cyclopentanone, 2-(1-hydroxypentyl)- (CAS: 42558-01-0)

  • Molecular Formula : C₁₀H₁₈O₂
  • Key Differences: A hydroxypentyl group replaces the sulfonyl moiety, introducing hydrogen-bonding capability. Lower molecular weight (170.25 g/mol) suggests higher volatility compared to the sulfonyl derivative. Potential Applications: Alcohol-functionalized cyclopentanones are intermediates in fragrance synthesis or chiral resolution processes .

2-(p-Menth-1-ene-10-yl)cyclopentanone (CAS: 95962-14-4)

  • Molecular Formula : C₁₅H₂₄O
  • Key Differences: A bulky p-menth-1-ene substituent imparts lipophilicity and volatility, making it suitable for flavor/fragrance applications. Ecotoxicity Data: 72-h Algae NOEC = 0.07 mg/L, indicating higher environmental toxicity compared to unsubstituted cyclopentanones .

(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)

  • Key Features: Contains methoxy and hydroxy groups, enhancing antioxidant and enzyme inhibitory activities. Biological Activity: Exhibits potent angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 0.42 µM) and radical scavenging capacity due to phenolic moieties . Contrast with Target Compound: The sulfonyl group in Cyclopentanone, 2-(phenylsulfonyl)- lacks direct hydrogen-bond donors, likely reducing ACE affinity but improving metabolic stability.

Physicochemical and Functional Group Comparisons

Compound CAS Molecular Formula Functional Group Molar Mass (g/mol) Key Properties
Cyclopentanone, 2-(phenylsulfonyl)- 74532-80-2 C₁₁H₁₂O₃S Phenylsulfonyl 224.28 Electron-withdrawing, moderate polarity
Cyclopentanone, 2-(phenylseleno)- 50984-17-3 C₁₁H₁₂OSe Phenylseleno 239.18 Radical scavenging potential
2-(1-Hydroxypentyl)cyclopentanone 42558-01-0 C₁₀H₁₈O₂ Hydroxypentyl 170.25 Hydrogen-bond donor, higher volatility
2-(p-Menth-1-ene-10-yl)cyclopentanone 95962-14-4 C₁₅H₂₄O Terpene-derived 220.56 Lipophilic, fragrance applications

Q & A

Q. What advancements in asymmetric catalysis enhance the utility of 2-(phenylsulfonyl)cyclopentanone?

  • Recent Trends : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) enable enantioselective alkylation. For example, asymmetric Michael additions yield >90% ee in optimized conditions .

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